N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
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Overview
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic compound known for its unique molecular structure and promising applications in various scientific fields. The compound's intricate configuration includes a combination of pyrazolo[3,4-d]pyrimidine and propylpentanamide moieties, enhanced by the presence of a pyrrolidin-1-yl group and a methylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves multi-step reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the pyrrolidin-1-yl group, and final assembly of the compound. Reagents commonly used in these processes include hydrazines, alkyl halides, and amines under conditions such as reflux, catalytic hydrogenation, and temperature-controlled reactions.
Industrial Production Methods Industrial production of this compound may employ large-scale reactors and advanced purification techniques. High-throughput synthesis methods, such as continuous flow chemistry, can enhance efficiency and yield. Purification often involves chromatography and crystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions This compound can undergo various chemical reactions, including:
Oxidation: Sensitive to oxidizing agents, which can modify the sulfur-containing methylthio group.
Reduction: Reduction reactions can target the pyrimidine ring and other reducible moieties.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents
: Hydrogen peroxide, potassium permanganate
Reducing Agents
: Sodium borohydride, lithium aluminum hydride
Substituting Reagents
: Halides, nitriles, amines
Major Products Formed
Oxidation
: Sulfoxides or sulfones
Reduction
: Reduced pyrimidines or pyrazoles
Substitution
: Alkylated or acylated derivatives
Scientific Research Applications
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide finds applications across multiple disciplines:
Chemistry
: Used as a building block for more complex synthetic compounds.
Biology
: Serves as a probe in biochemical assays and molecular biology studies.
Medicine
: Investigated for potential therapeutic effects, particularly in cancer research due to its unique interactions with biological targets.
Industry
: Applied in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, leading to physiological effects that are useful in therapeutic contexts. Key molecular targets may include kinases and other signaling proteins, which the compound modulates through binding interactions.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out due to its:
Enhanced stability
provided by the methylthio group.
Improved solubility
due to the pyrrolidin-1-yl group.
Unique biological activity
compared to related pyrazolo[3,4-d]pyrimidines.
Similar Compounds
N-(2-(6-chloro-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
N-(2-(6-(methylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6OS/c1-4-8-15(9-5-2)19(27)21-10-13-26-18-16(14-22-26)17(23-20(24-18)28-3)25-11-6-7-12-25/h14-15H,4-13H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDLMVNTNGNQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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